3-Fluoro-N-methylaniline hydrochloride

Description

BenchChem offers high-quality 3-Fluoro-N-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-N-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIDLLDRGQOKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675163 | |

| Record name | 3-Fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152814-25-0 | |

| Record name | Benzenamine, 3-fluoro-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152814-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry

An In-Depth Technical Guide to 3-Fluoro-N-methylaniline Hydrochloride: Properties, Synthesis, and Applications

Welcome to a comprehensive exploration of 3-Fluoro-N-methylaniline hydrochloride. As a Senior Application Scientist, my objective extends beyond presenting mere data; it is to provide a narrative that weaves together the fundamental properties, synthetic utility, and practical applications of this versatile chemical intermediate. In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. This guide is designed for the hands-on researcher and the development professional, offering not just protocols but the rationale behind them, grounded in established chemical principles and safety practices. We will delve into why a molecule like this—seemingly simple—is a critical tool in the synthesis of complex, high-value compounds, and how its unique properties can be leveraged to achieve specific research and development goals.

Chapter 1: Core Molecular Profile and Physicochemical Properties

3-Fluoro-N-methylaniline hydrochloride is a synthetically valuable compound that marries the structural features of a secondary aromatic amine with the modulating effects of a halogen substituent. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base, making it a more reliable reagent for long-term storage and use in multi-step syntheses.[1]

The presence of the fluorine atom at the meta-position relative to the N-methylamino group is pivotal. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which decreases the basicity of the nitrogen atom compared to N-methylaniline. This modulation of pKa is a critical consideration in designing reactions and predicting the physiological behavior of downstream compounds.[1] Simultaneously, the N-methyl group provides steric bulk and alters the molecule's polarity and hydrogen-bonding capabilities, which are key determinants of its pharmacokinetic and pharmacodynamic profiles in medicinal chemistry contexts.[1]

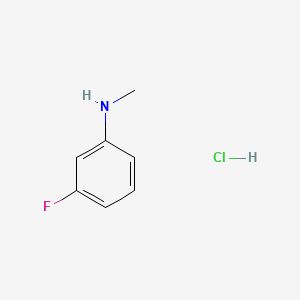

Below is the chemical structure of 3-Fluoro-N-methylaniline hydrochloride.

Caption: Structure of 3-Fluoro-N-methylaniline Hydrochloride.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | N-(3-fluorophenyl)-N-methylamine hydrochloride | [2] |

| CAS Number | 152814-25-0 | [2][3] |

| Molecular Formula | C₇H₉ClFN | [2][3] |

| Molecular Weight | 161.61 g/mol | [3] |

| Appearance | Expected to be a solid (crystalline powder) | [1] |

| Free Base CAS | 1978-37-6 | [4][5] |

| Free Base Formula | C₇H₈FN | [4][6] |

| Free Base M.W. | 125.14 g/mol | [5][6] |

| Free Base Form | Clear colorless to pale yellow/brown liquid | [7] |

| Free Base Density | 1.1069 g/mL at 25 °C | |

| Free Base B.P. | 94 °C @ 19 mmHg | [4] |

| Free Base F.P. | 51.7 °C to 86 °C (closed cup) | [4] |

Note: Some properties listed are for the free base, 3-Fluoro-N-methylaniline, as it is more extensively characterized. The hydrochloride salt will have significantly different melting point and solubility profiles.

Chapter 2: Synthesis and Purification Protocol

The synthesis of 3-Fluoro-N-methylaniline hydrochloride is typically achieved via a two-step process: N-methylation of the parent aniline followed by conversion to the hydrochloride salt. While various methylation strategies exist, a common and reliable method involves reductive amination. The subsequent salt formation is a straightforward acid-base reaction.

The protocol described below is a representative, self-validating workflow. The causality is clear: successful formation of the intermediate imine is required for the reduction step, and the purity of the free base directly impacts the quality of the final salt. Validation is built-in through in-process checks like TLC and final characterization.

Experimental Protocol: Synthesis of 3-Fluoro-N-methylaniline Hydrochloride

Part A: N-Methylation of 3-Fluoroaniline via Reductive Amination

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoroaniline (1 eq.) in methanol.

-

Imine Formation: Add paraformaldehyde (1.1 eq.) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: Cool the mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.

-

Extraction & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Fluoro-N-methylaniline as an oil.

Part B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 3-Fluoro-N-methylaniline from Part A in anhydrous diethyl ether.

-

Precipitation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether dropwise with stirring. A precipitate will form immediately.

-

Isolation: Continue the addition until no further precipitation is observed. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

-

Drying: Dry the purified 3-Fluoro-N-methylaniline hydrochloride in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Validation: Characterize the final product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Caption: Workflow for the Synthesis of 3-Fluoro-N-methylaniline HCl.

Chapter 3: Applications in Medicinal Chemistry and Organic Synthesis

3-Fluoro-N-methylaniline hydrochloride is not an end-product but a valuable building block. Its utility stems from the predictable reactivity of the secondary amine and the influence of the fluoro-substituted aromatic ring. It is a key intermediate for synthesizing a wide range of biologically active molecules.[1][8]

The primary application lies in its use as a scaffold in drug discovery.[1] The fluorinated N-methylaniline motif is present in numerous compounds investigated for therapeutic potential. The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

Example Synthetic Application: Acylation to Form an Amide

Amide bond formation is one of the most common and crucial reactions in pharmaceutical synthesis. The N-methylaniline core can be readily acylated to introduce a vast array of side chains, building molecular complexity.

-

Setup: Suspend 3-Fluoro-N-methylaniline hydrochloride (1 eq.) in dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) to neutralize the hydrochloride and free the amine.

-

Acylating Agent: Cool the mixture to 0 °C and slowly add the desired acyl chloride or anhydride (e.g., Acetyl Chloride, 1.1 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude amide product, which can then be purified by column chromatography or recrystallization.

Chapter 4: Safety, Handling, and Storage

Given the toxicological profile of the free base, 3-Fluoro-N-methylaniline hydrochloride must be handled with appropriate care. The primary hazards are associated with ingestion, skin contact, and inhalation.[4][9] The hydrochloride salt form is generally less volatile and easier to handle than the liquid free base, but the same fundamental precautions apply.

Table 2: GHS Hazard and Precautionary Information (for Free Base)

| Category | Code | Description | Source(s) |

| Hazard | H226 | Flammable liquid and vapor | [10] |

| H301 | Toxic if swallowed | [10] | |

| H315 | Causes skin irritation | [10] | |

| H318 | Causes serious eye damage | [10] | |

| H335 | May cause respiratory irritation | ||

| Precaution | P210 | Keep away from heat, hot surfaces, sparks, open flames. | [11] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | ||

| P270 | Do not eat, drink or smoke when using this product. | [11] | |

| P280 | Wear protective gloves/protective clothing/eye protection. | [11] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [11] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] | |

| P403+P235 | Store in a well-ventilated place. Keep cool. | ||

| P405 | Store locked up. | [11] |

Standard Operating Protocol for Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility), and chemical safety goggles or a face shield.[11]

-

Dispensing: When weighing the solid, do so in the fume hood. Avoid generating dust. Use appropriate tools (spatulas) and clean them immediately after use.

-

Spill Response: In case of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Storage: Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12] Store in a locked cabinet or area accessible only to authorized personnel.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Caption: Standard Laboratory Safety Workflow for Handling Chemical Reagents.

References

- Google Patents.CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Autech. Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing.[Link]

-

PubChem. 3-fluoro-N-methylaniline | C7H8FN | CID 2759011.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Fluoro-N-methylaniline hydrochloride | 152814-25-0 [sigmaaldrich.com]

- 3. 152814-25-0 | 3-Fluoro-N-methylaniline hydrochloride - AiFChem [aifchem.com]

- 4. 3-Fluoro-N-methylaniline, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 3-氟-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 3-Fluoro-N-methylaniline, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. innospk.com [innospk.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 3-fluoro-N-methylaniline | C7H8FN | CID 2759011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-FLUORO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Fluoro-N-methylaniline Hydrochloride: Structure, Analysis, and Application

This guide provides a comprehensive technical overview of 3-Fluoro-N-methylaniline hydrochloride (CAS No: 152814-25-0), a key intermediate in pharmaceutical and chemical synthesis. We will delve into its chemical structure, analytical characterization, synthesis, and safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Compound Identity and Physicochemical Properties

3-Fluoro-N-methylaniline hydrochloride is the hydrochloride salt of 3-Fluoro-N-methylaniline. The salt form often enhances stability and simplifies handling compared to the free base.[1] The presence of a fluorine atom and an N-methyl group on the aniline scaffold makes it a valuable building block.[1][2] Fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity, while the N-methyl group can modulate polarity and basicity.[1]

Below is the chemical structure of the 3-Fluoro-N-methylaniline cation:

Caption: Chemical structure of the 3-Fluoro-N-methylanilinium cation.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 152814-25-0 | [3] |

| Molecular Formula | C₇H₉ClFN | [3] |

| Molecular Weight | 161.61 g/mol | (Calculated) |

| IUPAC Name | N-(3-fluorophenyl)-N-methylamine hydrochloride | [3] |

| Appearance | Varies from clear colorless to brown liquid for the free base | [4] |

Synthesis and Purification

Substituted anilines like 3-Fluoro-N-methylaniline are typically synthesized through methods such as the reduction of a corresponding nitrobenzene or the N-alkylation of a primary aniline.[5][6]

A plausible synthetic route involves the N-methylation of 3-fluoroaniline. This can be achieved using various methylating agents. The resulting free base, 3-Fluoro-N-methylaniline (CAS 1978-37-6), is then treated with hydrochloric acid to form the stable hydrochloride salt.[7]

Caption: Generalized synthetic workflow for 3-Fluoro-N-methylaniline HCl.

Causality in Synthesis: The choice of a methylation strategy is critical. Using formic acid presents a greener alternative to traditional alkyl halides.[8] The final acidification step is not just for salt formation; it is a crucial purification step. The hydrochloride salt often has lower solubility in non-polar organic solvents than the free base, allowing it to be precipitated, isolated by filtration, and washed to remove non-basic impurities.

Comprehensive Analytical Characterization

A multi-technique approach is essential to confirm the identity, purity, and structure of 3-Fluoro-N-methylaniline hydrochloride. The following workflow ensures a self-validating system where each analysis corroborates the others.

Caption: Integrated workflow for the analysis of 3-Fluoro-N-methylaniline HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation. Data for similar compounds provide a strong basis for predicting the spectra.[8][9]

-

¹H NMR Analysis (Expected):

-

Aromatic Protons (4H): The protons on the benzene ring will appear as complex multiplets, typically in the range of 6.5-7.5 ppm. The fluorine atom at the meta-position will introduce complex splitting patterns (coupling).

-

N-Methyl Protons (3H): A singlet or a doublet (due to coupling with the N-H proton) around 2.8-3.0 ppm is expected.

-

N-H Proton (1H): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

-

¹³C NMR Analysis (Expected):

-

Aromatic Carbons (6C): Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF) and a significant downfield shift (around 160-165 ppm). The other aromatic carbons will also exhibit smaller C-F couplings.

-

Methyl Carbon (1C): A signal around 30-35 ppm is anticipated.

-

Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of 3-Fluoro-N-methylaniline hydrochloride.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize the salt and keep the N-H proton from exchanging rapidly.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Infrared (IR) Spectroscopy

FTIR is used to identify key functional groups. For N-methylaniline, a characteristic N-H stretch is expected around 3411 cm⁻¹.[10]

-

Expected Key Absorptions:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine. In the hydrochloride salt, this may be broadened and shifted due to the presence of the ammonium ion (N⁺-H).

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (methyl) C-H stretches just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Typically observed in the 1250-1350 cm⁻¹ range.

-

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the free base and its fragmentation pattern.

-

Expected Data (for the free base, C₇H₈FN):

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing purity. Reversed-phase HPLC with UV detection is the most common method for analyzing substituted anilines.[14][15][16]

Protocol: HPLC Purity Analysis This protocol is a standard starting point and must be validated for specificity and accuracy.

Table 2: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for aromatic compounds.[17] |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA | TFA acts as an ion-pairing agent, improving peak shape for the amine. |

| Gradient | Start at 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B | A gradient elution is necessary to separate potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[17] |

| Detection | UV at 254 nm | Anilines have strong UV absorbance at this wavelength. A Photodiode Array (PDA) detector is preferred to check for peak purity. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading.[17] |

Safety, Handling, and Storage

3-Fluoro-N-methylaniline hydrochloride and its free base are classified as hazardous.[18][19]

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12][19] May cause respiratory irritation.[19]

-

Handling:

-

Storage:

Applications in Research and Development

As a substituted aniline, this compound is a versatile intermediate in organic synthesis.[2] Aniline and its derivatives are fundamental building blocks for a vast range of products, including pharmaceuticals, agrochemicals, and dyes.[5][6] The specific substitution pattern of 3-Fluoro-N-methylaniline makes it a precursor for creating complex molecules where fine-tuning of electronic and steric properties is required for biological activity or material performance.

References

- Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. (n.d.). Benchchem.

- 3-FLUORO-N-METHYLANILINE - Safety Data Sheet. (n.d.). ChemicalBook.

- 3-Chloro-2-fluoro-N-methylaniline hydrochloride 1187386-17-9 wiki. (n.d.). Guidechem.

- Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography. (1983). ACS Publications.

- 3-Fluoro-N-methylaniline hydrochloride | 152814-25-0. (n.d.). Sigma-Aldrich.

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (n.d.). Google Patents.

- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.

- HPLC Analysis of Aniline Homologs on Discovery® C18. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Quantification of aniline and N-methylaniline in indigo. (2021). PubMed Central - NIH.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- chemical label 3-fluoro-N-methylaniline hydrochloride. (n.d.).

- 3-Chloro-4-fluoro-N-methylaniline hydrochloride | 1432680-95-9 | HHC68095. (n.d.). Biosynth.

- 3-Fluoro-N-methylaniline 97 1978-37-6. (n.d.). Sigma-Aldrich.

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).

- 3-Fluoro-N-methylaniline hydrochloride | 152814-25-0. (n.d.). Benchchem.

- Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.).

- 3-Fluoro-N-methylaniline, 97% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.

- 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Fluoro-N-methylaniline, 97% 10 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

- 3-Fluoro-2-methylaniline 99 443-86-7. (n.d.). Sigma-Aldrich.

- 3-Fluoro-N-methylaniline 97 1978-37-6. (n.d.). Sigma-Aldrich.

- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng.

- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate.

- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Echemi.

- 4-Fluoro-3-methylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 3-Fluoro-N-methylaniline hydrochloride | 152814-25-0 [sigmaaldrich.com]

- 4. B22565.18 [thermofisher.com]

- 5. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 6. echemi.com [echemi.com]

- 7. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-氟-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-Fluoro-N-methylaniline, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. 3-Fluoro-N-methylaniline 97 1978-37-6 [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-FLUORO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]

- 19. chemical-label.com [chemical-label.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

3-Fluoro-N-methylaniline hydrochloride synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Fluoro-N-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-N-methylaniline hydrochloride is a key building block in modern medicinal chemistry and drug development. Its strategic incorporation of a fluorine atom and a methylamino group offers a nuanced tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide provides a comprehensive overview of the prevalent and efficient synthesis pathways for 3-Fluoro-N-methylaniline hydrochloride, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Introduction: The Strategic Importance of 3-Fluoro-N-methylaniline Hydrochloride

The synthesis of complex organic molecules for pharmaceutical applications relies heavily on the availability of versatile and functionalized intermediates. 3-Fluoro-N-methylaniline hydrochloride (CAS Number: 152814-25-0) serves as a critical precursor in the development of a wide range of therapeutics.[2] The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] Concurrently, the N-methyl group plays a crucial role in modulating polarity, basicity, and the steric profile of a molecule, which are key determinants of its pharmacokinetic and pharmacodynamic behavior.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred form for storage and synthetic applications.[1]

This guide, intended for senior application scientists and drug development professionals, delves into the primary synthetic routes to this valuable intermediate, emphasizing not just the procedural steps but the rationale behind the experimental choices.

Core Synthesis Strategy: A Two-Step Approach

The most common and efficient synthesis of 3-Fluoro-N-methylaniline hydrochloride is a two-step process commencing from the readily available 3-fluoroaniline. The overall transformation can be visualized as follows:

Caption: Overall synthesis workflow for 3-Fluoro-N-methylaniline hydrochloride.

The synthesis primarily involves:

-

N-Methylation of 3-Fluoroaniline: The introduction of a methyl group onto the nitrogen atom of the primary amine.

-

Hydrochloride Salt Formation: The conversion of the resulting 3-fluoro-N-methylaniline into its more stable hydrochloride salt.

Pathway I: Reductive Amination with Formaldehyde

Reductive amination is a highly versatile and widely employed method for the N-alkylation of amines.[3] This pathway involves the reaction of 3-fluoroaniline with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired N-methylated product.[3]

Mechanism of Reductive Amination

The reaction proceeds through the formation of a Schiff base (imine) from the condensation of the primary amine (3-fluoroaniline) and the aldehyde (formaldehyde). This is followed by the reduction of the imine to the secondary amine (3-fluoro-N-methylaniline).

Caption: Mechanism of reductive amination for N-methylation.

Experimental Protocol: Reductive Amination

This protocol is adapted from a general procedure for the N-methylation of halogen-substituted anilines.[4]

Materials:

-

3-Fluoroaniline

-

Paraformaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

Water

Procedure:

-

In a reaction vessel, dissolve paraformaldehyde in methanol and reflux until the paraformaldehyde is completely dissolved.

-

In a separate flask, dissolve 3-fluoroaniline and a base such as sodium hydroxide in methanol at room temperature.[4]

-

Add the 3-fluoroaniline solution to the paraformaldehyde solution and reflux the mixture for 2-4 hours.[4]

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride to the cooled mixture.[4]

-

After the addition is complete, reflux the mixture for an additional hour.[4]

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-fluoro-N-methylaniline.

| Parameter | Value | Reference |

| Starting Material | 3-Fluoroaniline | [4] |

| Methylating Agent | Paraformaldehyde | [4] |

| Reducing Agent | Sodium Borohydride | [4] |

| Solvent | Methanol | [4] |

| Reaction Temperature | Reflux (85°C) | [4] |

Pathway II: N-Methylation using Formic Acid

An alternative and efficient method for N-methylation involves the use of formic acid as the C1 source.[5] This approach, often referred to as the Eschweiler-Clarke reaction, is a transition-metal-free process.

Experimental Protocol: Formic Acid-Mediated Methylation

This protocol is based on general procedures for the reductive N-methylation of amines using formic acid.[6]

Materials:

-

3-Fluoroaniline

-

Formic acid (85-90%)

-

Toluene

-

Sodium hydroxide

Procedure:

-

In a round-bottomed flask equipped with a distillation setup, combine 3-fluoroaniline, formic acid, and toluene.[7]

-

Heat the mixture to distill the azeotrope of toluene and water. Continue distillation until all the water has been removed, indicated by a rise in the vapor temperature.[7]

-

After cooling, transfer the reaction mixture to a distillation apparatus and distill under reduced pressure to obtain crude 3-fluoro-N-methylaniline.

-

The crude product can be further purified by dissolving it in a suitable solvent and washing with a dilute sodium hydroxide solution to remove any remaining formic acid, followed by drying and solvent evaporation.

| Parameter | Value | Reference |

| Starting Material | 3-Fluoroaniline | [7] |

| Methylating Agent | Formic Acid | [6][7] |

| Solvent | Toluene | [7] |

| Reaction Temperature | Distillation/Reflux | [7] |

Final Step: Hydrochloride Salt Formation and Purification

The conversion of the free base, 3-fluoro-N-methylaniline, to its hydrochloride salt is a straightforward acid-base reaction that improves the compound's stability and ease of handling.[8]

Experimental Protocol: Salt Formation

This protocol is a standard procedure for the formation of hydrochloride salts of amines.[8][9]

Materials:

-

Crude 3-Fluoro-N-methylaniline

-

Anhydrous hydrogen chloride (gas or in a suitable solvent like ethanol or diethyl ether)

-

Ethanol or other suitable organic solvent

Procedure:

-

Dissolve the crude 3-fluoro-N-methylaniline in a suitable solvent, such as ethanol.[8]

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent dropwise while stirring.[8]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by suction filtration and wash with a small amount of cold solvent.[8]

-

Dry the product under vacuum to obtain 3-Fluoro-N-methylaniline hydrochloride.

Purification of the Hydrochloride Salt

If impurities are present, recrystallization is a common method for purification.[10] The choice of solvent is critical and may require some experimentation. A common solvent system for recrystallizing hydrochloride salts is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether).[10]

Conclusion

The synthesis of 3-Fluoro-N-methylaniline hydrochloride is a well-established process that can be achieved through multiple reliable pathways. The reductive amination using formaldehyde and sodium borohydride offers a high-yielding and straightforward approach. Alternatively, the use of formic acid provides a metal-free option. The final conversion to the hydrochloride salt is a standard and efficient procedure. The choice of a specific pathway may depend on factors such as available reagents, scale of the reaction, and desired purity. This guide provides the necessary foundational knowledge and detailed protocols for the successful synthesis of this important pharmaceutical intermediate.

References

- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents. (n.d.).

-

Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (n.d.). Retrieved January 16, 2026, from [Link]

-

Silane-mediated, facile C–H and N–H methylation using formaldehyde - RSC Publishing. (n.d.). Retrieved January 16, 2026, from [Link]

-

Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019). Beilstein Journal of Organic Chemistry, 15, 986–991. [Link]

- KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents. (n.d.).

-

3-Fluoroaniline | C6H6FN | CID 9742 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 16, 2026, from [Link]

-

Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde - ChemRxiv. (n.d.). Retrieved January 16, 2026, from [Link]

-

3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

-

Purification of organic hydrochloride salt? - ResearchGate. (2017). Retrieved January 16, 2026, from [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). Retrieved January 16, 2026, from [Link]

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (n.d.).

-

n-methylformanilide - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

-

Use of phase angle as an indicator of overtraining in sport and physical training - PMC. (2024). Retrieved January 16, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

-

Recent Advances in Methylation: A Guide for Selecting Methylation Reagents - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Use of phase angle as an indicator of overtraining in sport and physical training. (2024). Retrieved January 16, 2026, from [Link]

-

Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Retrieved January 16, 2026, from [Link]

- US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents. (n.d.).

-

Thieme: Fractures of the Pelvis and Acetabulum: Principles and Methods of Management—Fourth Edition. (n.d.). Retrieved January 16, 2026, from [Link]

-

Use of phase angle as an indicator of overtraining in sport and physical training - OUCI. (n.d.). Retrieved January 16, 2026, from [Link]

-

N-Methylaniline Chemical Properties,Uses,Production - Yufeng. (2024). Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Fluoro-N-methylaniline hydrochloride | 152814-25-0 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Navigating the Unknown: A Technical Guide to Elucidating the Mechanism of Action of 3-Fluoro-N-methylaniline Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

In the landscape of chemical biology and drug discovery, we often encounter compounds with intriguing structural motifs but an unwritten chapter on their biological activity. 3-Fluoro-N-methylaniline hydrochloride is one such molecule. While its utility as a synthetic intermediate is recognized, its specific mechanism of action at a biological level remains largely uncharacterized in publicly available literature.[1] This guide, therefore, adopts a forward-looking, investigative approach. It is structured not as a retrospective summary of established facts, but as a strategic roadmap for researchers venturing to define the pharmacological or toxicological identity of this compound.

We will begin by dissecting the molecule's structural features to postulate a plausible, hypothetical mechanism of action. This hypothesis will be grounded in the known properties of its constituent parts: the fluorinated aniline core and the N-methyl group. The bulk of this document will then be dedicated to a comprehensive, multi-tiered experimental plan designed to systematically investigate, validate, and ultimately elucidate the true mechanism of action of 3-Fluoro-N-methylaniline hydrochloride.

I. Deconstructing the Molecule: A Foundation for a Hypothetical Mechanism

The structure of 3-Fluoro-N-methylaniline hydrochloride offers several clues to its potential biological interactions. As a derivative of aniline, it is part of a class of compounds known for a range of industrial applications and, importantly, notable toxicological profiles.[2][3]

Key Structural Features and Their Implications:

-

Aniline Core: Aniline and its derivatives are known to be absorbed systemically and can exert toxic effects, particularly on the hematopoietic system (inducing methemoglobinemia) and potentially causing damage to the liver and kidneys.[4][5] Chronic exposure to some aniline derivatives has been associated with carcinogenicity.[4]

-

N-Methyl Group: The presence of a methyl group on the nitrogen atom differentiates it from aniline. This substitution can alter the compound's metabolic fate, potentially leading to the formation of different metabolites compared to the parent aniline. It can also influence its basicity and steric hindrance, which are critical for receptor binding.[1]

-

Fluorine Substitution: The fluorine atom at the meta-position is a common feature in medicinal chemistry. Its high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing the compound's pKa.[1] This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination is also a well-established strategy to enhance metabolic stability and binding affinity to biological targets.[1]

-

Hydrochloride Salt: The hydrochloride form is typically used to improve the stability and solubility of the compound, making it easier to handle in experimental settings.[1]

A Plausible, Yet Unproven, Hypothesis:

Based on these structural characteristics, a primary hypothesis is that 3-Fluoro-N-methylaniline hydrochloride may act as a modulator of monoamine oxidase (MAO) enzymes or other enzymes involved in neurotransmitter metabolism, given the structural resemblance to some known MAO inhibitors. The fluoro- and N-methyl substitutions could enhance its binding affinity and selectivity. Alternatively, its toxicological effects could be mediated by the formation of reactive metabolites that induce oxidative stress and cellular damage.

II. A Phased Experimental Approach to Unraveling the Mechanism of Action

The following experimental plan is designed to systematically test our hypothesis and explore other potential mechanisms.

Phase 1: Initial Profiling and Target Identification

The initial phase focuses on broad screening to identify potential biological targets and characterize the compound's general cellular effects.

1.1. In Vitro Cytotoxicity and Cellular Viability Assays:

-

Objective: To determine the concentration-dependent effects of 3-Fluoro-N-methylaniline hydrochloride on cell viability across a panel of cell lines representing different tissues (e.g., hepatocytes, neuronal cells, renal cells).

-

Methodology:

-

Plate cells at an appropriate density in 96-well plates.

-

Treat cells with a serial dilution of 3-Fluoro-N-methylaniline hydrochloride for 24, 48, and 72 hours.

-

Assess cell viability using assays such as MTT, MTS, or a neutral red uptake assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

-

1.2. Broad Target Screening using Ligand Binding Assays:

-

Objective: To screen 3-Fluoro-N-methylaniline hydrochloride against a broad panel of receptors, ion channels, and enzymes to identify potential high-affinity targets.

-

Methodology:

-

Utilize a commercial service or an in-house platform for radioligand binding assays.

-

Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of at least 50 common drug targets.

-

Follow up on any significant "hits" (e.g., >50% inhibition of radioligand binding) with concentration-response curves to determine the Ki (inhibition constant).

-

1.3. Monoamine Oxidase (MAO) Inhibition Assay:

-

Objective: To directly test the hypothesis that 3-Fluoro-N-methylaniline hydrochloride inhibits MAO-A and/or MAO-B.

-

Methodology:

-

Use commercially available MAO-A and MAO-B inhibitor screening kits.

-

Incubate recombinant human MAO-A or MAO-B with a fluorescent substrate and varying concentrations of the test compound.

-

Measure the fluorescence intensity to determine the rate of substrate conversion.

-

Calculate the IC50 for MAO-A and MAO-B inhibition.

-

Experimental Workflow for Phase 1:

Caption: Workflow for the initial in vitro profiling of 3-Fluoro-N-methylaniline hydrochloride.

Phase 2: Mechanistic Elucidation and Pathway Analysis

Should Phase 1 yield significant findings, this phase will delve deeper into the specific cellular pathways affected.

2.1. Oxidative Stress and Reactive Oxygen Species (ROS) Production:

-

Objective: To investigate if the compound induces oxidative stress, a common mechanism for aniline-related toxicity.

-

Methodology:

-

Treat relevant cell lines with the compound at concentrations around the IC50.

-

Measure intracellular ROS levels using fluorescent probes like DCFDA.

-

Quantify markers of oxidative damage, such as lipid peroxidation (MDA assay) and protein carbonylation.

-

2.2. Gene Expression Profiling:

-

Objective: To identify cellular pathways modulated by the compound through transcriptomic analysis.

-

Methodology:

-

Treat cells with the compound for a relevant duration.

-

Isolate total RNA and perform RNA sequencing (RNA-Seq).

-

Analyze differentially expressed genes and perform pathway enrichment analysis (e.g., using KEGG or Gene Ontology).

-

2.3. In-depth Electrophysiology (if ion channel target identified):

-

Objective: To characterize the functional effects of the compound on a specific ion channel identified in Phase 1.

-

Methodology:

-

Use patch-clamp electrophysiology on cells expressing the target ion channel.

-

Apply the compound at various concentrations to determine its effect on channel gating, conductance, and kinetics.

-

Signaling Pathway Visualization (Hypothetical):

Caption: Hypothetical signaling pathway for 3-Fluoro-N-methylaniline hydrochloride.

Phase 3: In Vivo Validation and Toxicological Assessment

The final phase involves translating in vitro findings to a whole-organism level.

3.1. Acute and Sub-chronic Toxicity Studies in Rodents:

-

Objective: To determine the in vivo toxicity profile of the compound.

-

Methodology:

-

Administer the compound to rodents via a relevant route (e.g., oral gavage, intraperitoneal injection).

-

Conduct acute toxicity studies to determine the LD50 (lethal dose, 50%).

-

Perform sub-chronic studies (e.g., 28-day) to assess effects on organ weight, hematology, and clinical chemistry.

-

Conduct histopathological examination of major organs.

-

3.2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

-

Objective: To understand the ADME properties of the compound and correlate its concentration with its biological effects in vivo.

-

Methodology:

-

Administer a single dose of the compound to animals and collect blood samples at various time points.

-

Measure compound concentrations in plasma using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

-

In parallel, measure a relevant PD biomarker (e.g., MAO activity in brain tissue) to establish a PK/PD relationship.

-

Summary of Proposed Experimental Data:

| Experiment | Parameter Measured | Purpose |

| Cytotoxicity Assays | IC50 | Determine concentration-dependent cell death |

| Ligand Binding Assays | Ki | Identify high-affinity molecular targets |

| MAO Inhibition Assay | IC50 for MAO-A/B | Test for specific enzyme inhibition |

| ROS Production Assay | Fluorescence Intensity | Quantify oxidative stress |

| RNA Sequencing | Differentially Expressed Genes | Identify modulated cellular pathways |

| In Vivo Toxicity | LD50, Organ Pathology | Assess whole-organism toxicity |

| Pharmacokinetics | Cmax, Tmax, AUC, t1/2 | Characterize ADME properties |

IV. Concluding Remarks: From Hypothesis to Understanding

The journey to elucidate the mechanism of action of a novel compound like 3-Fluoro-N-methylaniline hydrochloride is an iterative process of hypothesis generation, rigorous testing, and data-driven refinement. The experimental framework outlined in this guide provides a robust starting point for any research team embarking on this endeavor. By systematically progressing through these phases, the scientific community can move from the current state of limited knowledge to a comprehensive understanding of this compound's biological effects. This, in turn, will enable informed decisions regarding its potential applications or the risks associated with its use.

References

-

Yufeng. (2024-09-20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-N-methylaniline Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Fluoro-N-methylaniline hydrochloride (C₇H₉ClFN), a versatile intermediate in pharmaceutical and materials science research. While direct experimental spectra for this specific salt are not widely published, this document synthesizes data from the corresponding free base, closely related analogs, and established spectroscopic principles to present a robust, predictive, and interpretive guide. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's analytical profile.

Introduction and Molecular Structure

3-Fluoro-N-methylaniline hydrochloride is the salt form of the parent aromatic amine, 3-Fluoro-N-methylaniline. The incorporation of a fluorine atom at the meta-position of the aniline ring significantly influences the molecule's electronic properties, pKa, and metabolic stability, making it a valuable building block in medicinal chemistry. The hydrochloride salt form enhances stability and improves handling characteristics, rendering it suitable for synthesis and storage.

The core structure consists of a benzene ring substituted with a fluorine atom and a methylamino group at positions 1, 3, and 1 respectively. In the hydrochloride salt, the nitrogen atom of the amine is protonated, forming a secondary ammonium chloride.

Caption: Structure of 3-Fluoro-N-methylaniline Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Fluoro-N-methylaniline hydrochloride, both ¹H and ¹³C NMR provide definitive structural information, with the fluorine atom introducing characteristic splitting patterns (J-coupling).

Expert Insight: The protonation of the nitrogen atom to form the hydrochloride salt has a profound deshielding effect on the aromatic protons and carbons due to the inductive withdrawal of electron density by the positively charged N⁺H₂ group. This causes signals to shift downfield compared to the free base. The choice of solvent is critical; while CDCl₃ is common, amine salts often have poor solubility. DMSO-d₆ is an excellent alternative, which would also allow for the observation of the N-H protons.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the two N-H protons, and the N-methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| N⁺H ₂ | 9.0 - 11.0 | Broad singlet (br s) | - | 2H |

| Aromatic H (H2, H4, H6) | 7.2 - 7.6 | Multiplet (m) | J(H,H) ≈ 7-9, J(H,F) ≈ 2-10 | 3H |

| Aromatic H (H5) | 7.0 - 7.2 | Triplet of doublets (td) | J(H,H) ≈ 8, J(H,F) ≈ 2 | 1H |

| N-CH ₃ | ~3.0 | Singlet (s) | - | 3H |

Note: Predicted values are based on analysis of related compounds and assume DMSO-d₆ as the solvent.

Interpretation:

-

N⁺H₂ Protons: The two protons on the nitrogen will be acidic and exchangeable, appearing as a broad signal far downfield. Its presence is a key indicator of the hydrochloride salt form.

-

Aromatic Protons: The electron-withdrawing nature of both the fluorine and the ammonium group results in all aromatic protons appearing in the 7.0-7.6 ppm range. The signals will be complex multiplets due to proton-proton (ortho, meta) and proton-fluorine coupling.

-

N-Methyl Protons: The methyl group attached to the nitrogen is deshielded by the positive charge and appears as a sharp singlet around 3.0 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. The most notable feature is the large one-bond carbon-fluorine coupling constant (¹JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

| C 3 (C-F) | 161 - 164 | Doublet (d) | ¹J(C,F) ≈ 240-250 |

| C 1 (C-N) | 145 - 148 | Doublet (d) | ³J(C,F) ≈ 7-9 |

| C 5 | 130 - 132 | Doublet (d) | ³J(C,F) ≈ 8-10 |

| C 4 | 120 - 123 | Doublet (d) | ²J(C,F) ≈ 20-25 |

| C 6 | 115 - 118 | Singlet (s) | - |

| C 2 | 108 - 111 | Doublet (d) | ²J(C,F) ≈ 22-26 |

| N-C H₃ | ~31 | Singlet (s) | - |

Note: Predicted values are based on analysis of related compounds.

Interpretation:

-

C-F Carbon (C3): The carbon directly bonded to the fluorine atom exhibits a very large splitting into a doublet and is shifted significantly downfield. This is the most unambiguous signal in the spectrum.

-

Other Aromatic Carbons: Carbons that are two bonds (²J) or three bonds (³J) away from the fluorine also show splitting, but with much smaller coupling constants.

-

C-N Carbon (C1): This carbon is deshielded due to its attachment to the electropositive nitrogen atom.

-

N-CH₃ Carbon: The methyl carbon signal appears in the aliphatic region around 31 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Fluoro-N-methylaniline hydrochloride is distinguished by the vibrations associated with the secondary ammonium group, the aromatic ring, and the carbon-fluorine bond.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2400 - 2700 | N⁺-H Stretch | Strong, Broad |

| 3000 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch (CH₃) | Medium |

| 1580 - 1610 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1450 - 1500 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1200 - 1280 | C-N Stretch | Medium |

| 1000 - 1100 | C-F Stretch | Strong |

Interpretation:

-

N⁺-H Stretch: The most diagnostic feature of the hydrochloride salt is the very broad and strong absorption band in the 2400-2700 cm⁻¹ region. This is characteristic of an ammonium salt and replaces the sharp, single N-H stretch seen around 3400 cm⁻¹ in the free secondary amine[1].

-

C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region is indicative of the carbon-fluorine bond.

-

Aromatic Vibrations: The characteristic C=C stretching bands for the benzene ring appear in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For an amine salt, the analysis is performed on the free base, 3-Fluoro-N-methylaniline, as the HCl is removed upon volatilization in the MS source. The molecular weight of the free base is 125.14 g/mol .

Predicted Fragmentation Pathway: Under electron ionization (EI), the molecule will ionize to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 125. Aromatic amines typically undergo fragmentation via loss of a hydrogen atom from the alpha-carbon, followed by elimination of hydrogen cyanide (HCN).

Caption: Predicted EI-MS Fragmentation Pathway.

Interpretation of Key Fragments:

| m/z | Proposed Fragment | Notes |

| 125 | [C₇H₈FN]⁺• | Molecular ion (M⁺•) |

| 124 | [M - H]⁺ | Loss of a hydrogen radical from the methyl group. |

| 110 | [M - CH₃]⁺• | Loss of a methyl radical. |

| 96 | [C₆H₅F]⁺• | Result of HCN loss from the m/z 124 fragment, corresponding to the fluorobenzene radical cation. |

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Fluoro-N-methylaniline hydrochloride and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 1024-4096 scans for adequate signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS or residual solvent signal.

IR Spectroscopy Protocol (ATR)

-

Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid 3-Fluoro-N-methylaniline hydrochloride sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the ATR anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and format the spectrum for absorbance or transmittance as required.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample (as the free base in a volatile solvent like methanol or dichloromethane) via a Gas Chromatography (GC) inlet or a direct insertion probe.

-

Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: General workflow for spectroscopic analysis.

References

-

Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][2][3][4][5][6]

-

PubChem Compound Summary for 3-Fluoro-4-methylaniline . National Center for Biotechnology Information. [Link][7]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link][8]

-

ResearchGate: FT-IR spectra of Pure components: aniline (a), N-methylaniline (b)... [Link][1]

-

Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines... Royal Society of Chemistry. This source provides typical NMR data for related N-methylaniline compounds. [Link][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. rsc.org [rsc.org]

In-Depth Technical Guide: 3-Fluoro-N-methylaniline Hydrochloride Derivatives and Analogues

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tool for optimizing drug-like properties.[1][2][3][4][5] The 3-Fluoro-N-methylaniline hydrochloride scaffold represents a confluence of key structural motifs that are highly valued in drug discovery. This guide provides an in-depth technical exploration of this core structure, its derivatives, and analogues, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, key experimental protocols, and the profound impact of fluorination and N-methylation on the biological activity and pharmacokinetic profiles of these compounds.

The presence of a fluorine atom at the meta-position of the aniline ring, combined with an N-methyl group, imparts a unique set of physicochemical properties.[6] Fluorine's high electronegativity can modulate the pKa of the amine, influencing its physiological behavior and binding interactions.[2][6] Furthermore, the N-methyl group can alter polarity, basicity, and steric hindrance, which are critical for tuning a molecule's pharmacokinetic and pharmacodynamic characteristics.[6][7] Consequently, 3-Fluoro-N-methylaniline hydrochloride serves as a vital intermediate in the synthesis of a wide range of biologically active molecules.[6]

This guide will navigate through the synthetic pathways to access this core and its derivatives, provide detailed experimental methodologies, and explore the structure-activity relationships (SAR) that govern their therapeutic potential.

Part 1: The Strategic Importance of Fluorine and N-Methylation in Drug Design

The decision to incorporate fluorine and N-methyl groups into a drug candidate is a deliberate strategy aimed at enhancing its overall performance. Understanding the underlying principles is crucial for rational drug design.

The Role of Fluorine

Fluorine's unique properties make it a valuable element in medicinal chemistry.[1][2][3][4] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, often without introducing significant steric bulk.[2] However, its high electronegativity profoundly influences the electronic environment of the molecule.[2]

Key advantages of fluorine incorporation include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This can block metabolic "soft spots" and increase the drug's half-life.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[2][4]

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and conformation, which in turn affects its solubility, membrane permeability, and oral bioavailability.[1][2]

The Influence of N-Methylation

The N-methyl group, while seemingly simple, plays a significant role in fine-tuning a molecule's properties. N-methylaniline and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals and agrochemicals.[7][8][9][10][11]

The impact of N-methylation includes:

-

Altered Basicity: The addition of a methyl group to the nitrogen atom increases its basicity compared to the parent aniline. This can influence the compound's ionization state at physiological pH, affecting its solubility and interaction with targets.

-

Improved Lipophilicity: The methyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.

-

Steric Effects: The N-methyl group can introduce steric hindrance that may influence the molecule's conformation and its binding to a target receptor.

The combination of a meta-fluoro substituent and an N-methyl group in the 3-Fluoro-N-methylaniline scaffold creates a synergistic effect, offering a versatile platform for the development of novel therapeutics with optimized properties.

Part 2: Synthetic Strategies and Methodologies

The synthesis of 3-Fluoro-N-methylaniline hydrochloride and its derivatives can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability.

General Synthetic Workflow

A common synthetic approach involves a multi-step process that can be broadly categorized as follows:

Caption: General synthetic workflow for 3-Fluoro-N-methylaniline hydrochloride derivatives.

Key Synthetic Transformations

1. Fluorination of the Aromatic Ring

Introducing a fluorine atom onto the aniline ring is a critical step. Several methods can be employed:

-

From the Corresponding Aniline: Direct fluorination of anilines can be challenging due to the activating nature of the amino group. A common strategy involves a Sandmeyer-type reaction on the corresponding diazonium salt.

-

From a Nitroaromatic Precursor: Starting with a substituted nitrobenzene allows for fluorination via nucleophilic aromatic substitution (SNA_r_) if a suitable leaving group is present. The nitro group can then be reduced to the aniline.

-

Via Aryne Intermediates: Recent advances have utilized aryne intermediates for the synthesis of fluorinated compounds.[12]

Protocol: Fluorination via Diazotization-Fluorodediazoniation (Balz-Schiemann Reaction)

This protocol outlines the synthesis of 3-fluoroaniline from 3-aminoaniline.

-

Diazotization:

-

Dissolve 3-aminoaniline in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium tetrafluoroborate salt.

-

-

Fluorodediazoniation:

-

Isolate the diazonium salt by filtration.

-

Gently heat the dried diazonium salt to induce thermal decomposition, yielding 3-fluoroaniline, nitrogen gas, and boron trifluoride.

-

-

Purification:

-

Purify the resulting 3-fluoroaniline by steam distillation or column chromatography.

-

2. N-Methylation of the Aniline

The introduction of the methyl group onto the nitrogen atom can be achieved through various methods.[7][10][11]

-

Reductive Amination: Reaction of the aniline with formaldehyde in the presence of a reducing agent like sodium borohydride or formic acid.

-

Alkylation with Methylating Agents: Using methyl halides (e.g., methyl iodide) or dimethyl sulfate.[7][10][11] This method can sometimes lead to over-methylation (N,N-dimethylation), so reaction conditions must be carefully controlled.[13]

-

Using Methanol as a Methylating Agent: Catalytic N-methylation using methanol is a greener and more atom-economical approach.[14][15][16]

Protocol: N-Methylation via Reductive Amination

This protocol describes the N-methylation of 3-fluoroaniline.

-

Imine Formation:

-

Dissolve 3-fluoroaniline in methanol.

-

Add an aqueous solution of formaldehyde (37%) and stir at room temperature for 1-2 hours to form the corresponding imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-fluoro-N-methylaniline by column chromatography.

-

3. Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt, which often improves the compound's stability and handling properties.[6]

Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 3-fluoro-N-methylaniline in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis of Analogues

The synthesis of analogues with different substitution patterns on the aromatic ring follows similar principles, with the appropriate choice of starting materials. For instance, starting with 2-methyl-3-nitroaniline would lead to a 3-fluoro-2-methyl-N-methylaniline derivative after the described synthetic sequence.

Part 3: Characterization and Analytical Data

Thorough characterization of 3-Fluoro-N-methylaniline hydrochloride and its derivatives is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed.

Spectroscopic Analysis

| Technique | Expected Observations for 3-Fluoro-N-methylaniline |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. The N-methyl protons will be a singlet or doublet (due to coupling with the N-H proton) around 2.8 ppm. The N-H proton will be a broad singlet. |

| ¹³C NMR | Aromatic carbons will appear in the range of 110-165 ppm. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹J_CF_). The N-methyl carbon will appear around 30 ppm.[17] |

| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift dependent on the electronic environment. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic stretching (around 1600 cm⁻¹), and a strong C-F stretching band (around 1200-1300 cm⁻¹).[17][18] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the free base will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

Physicochemical Properties

The physicochemical properties of 3-Fluoro-N-methylaniline and its analogues are important for predicting their behavior in biological systems.

| Property | Value/Range for 3-Fluoro-N-methylaniline | Reference |

| Molecular Formula | C₇H₈FN | [19] |

| Molecular Weight | 125.14 g/mol | [19][20] |

| Boiling Point | 94 °C / 19 mmHg | [20][21] |

| Density | 1.1069 g/mL at 25 °C | [20] |

| Refractive Index | n20/D 1.5390 | [20] |

Part 4: Applications in Drug Discovery and Structure-Activity Relationships (SAR)

3-Fluoro-N-methylaniline derivatives are valuable scaffolds in drug discovery due to their ability to interact with a variety of biological targets. The systematic modification of this core structure allows for the exploration of structure-activity relationships (SAR), which is fundamental to optimizing lead compounds.[22][23]

Therapeutic Areas of Interest

Derivatives of fluorinated anilines have shown promise in several therapeutic areas, including:

-

Oncology: As precursors to kinase inhibitors and other anticancer agents.[24]

-

Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier penetration makes these compounds attractive for developing drugs targeting CNS disorders.

-

Infectious Diseases: As building blocks for novel antibacterial and antiviral agents.

Illustrative SAR Workflow

The process of elucidating SAR for a series of 3-Fluoro-N-methylaniline analogues typically follows a structured approach:

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Case Study: Hypothetical Kinase Inhibitor Series

Let's consider a hypothetical series of kinase inhibitors based on the 3-Fluoro-N-methylaniline scaffold.

| Compound | R¹ | R² | Kinase IC₅₀ (nM) | Notes |

| 1a | H | H | 500 | Initial hit compound. |

| 1b | Cl | H | 150 | Introduction of an electron-withdrawing group at R¹ improves potency. |

| 1c | OMe | H | 800 | An electron-donating group at R¹ is detrimental to activity. |

| 1d | Cl | Me | 50 | Addition of a methyl group at R² further enhances potency, possibly through favorable hydrophobic interactions in the binding pocket. |

| 1e | Cl | CF₃ | 200 | A bulky, electron-withdrawing group at R² reduces activity, suggesting steric constraints. |

From this hypothetical data, we can derive the following SAR insights:

-

An electron-withdrawing substituent at the R¹ position is beneficial for activity.

-

A small, hydrophobic group at the R² position enhances potency.

-

Bulky substituents at the R² position are not well-tolerated.

These insights would guide the design of the next generation of analogues, focusing on further exploration of electron-withdrawing groups at R¹ and small, lipophilic substituents at R².

Conclusion

The 3-Fluoro-N-methylaniline hydrochloride scaffold is a privileged starting point for the design and synthesis of novel therapeutic agents. The strategic combination of a meta-fluoro substituent and an N-methyl group provides a unique set of physicochemical properties that can be leveraged to optimize drug-like characteristics. A thorough understanding of the synthetic routes, analytical characterization, and principles of structure-activity relationships is paramount for researchers and drug development professionals working with this versatile class of compounds. The continued exploration of derivatives and analogues of 3-Fluoro-N-methylaniline holds significant promise for the discovery of new and effective medicines.

References

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-